molecular formula C10H14O2 B14221707 4-Hydroxy-8-methylnona-3,5,7-trien-2-one CAS No. 593288-46-1

4-Hydroxy-8-methylnona-3,5,7-trien-2-one

Cat. No.: B14221707
CAS No.: 593288-46-1
M. Wt: 166.22 g/mol
InChI Key: MMIQJWNHNFVCFI-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methylnona-3,5,7-trien-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group at the fourth position, a methyl group at the eighth position, and a series of conjugated double bonds at the third, fifth, and seventh positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-methylnona-3,5,7-trien-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated triene system. The hydroxy group can be introduced through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-methylnona-3,5,7-trien-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The conjugated double bonds can be reduced to form saturated or partially saturated compounds.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-8-methylnona-3,5,7-trien-2-one, while reduction could produce 4-hydroxy-8-methylnonane.

Scientific Research Applications

4-Hydroxy-8-methylnona-3,5,7-trien-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-methylnona-3,5,7-trien-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the conjugated triene system can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-8-methylnona-3,5,7-trien-2-one: Unique due to its specific substitution pattern and conjugated system.

    4-Hydroxy-8-methylnona-2,4,6-trien-2-one: Similar structure but different positions of double bonds.

    4-Hydroxy-8-methylnona-3,5,7-trien-4-one: Similar but with a ketone group instead of a hydroxy group.

Uniqueness

This compound is unique due to its specific arrangement of functional groups and conjugated double bonds, which confer distinct chemical and biological properties.

Properties

CAS No.

593288-46-1

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-hydroxy-8-methylnona-3,5,7-trien-2-one

InChI

InChI=1S/C10H14O2/c1-8(2)5-4-6-10(12)7-9(3)11/h4-7,12H,1-3H3

InChI Key

MMIQJWNHNFVCFI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC(=CC(=O)C)O)C

Origin of Product

United States

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